molecular formula C10H19N5O B11736867 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11736867
M. Wt: 225.29 g/mol
InChI Key: XNQZHSKMHGVADJ-UHFFFAOYSA-N
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Description

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of both amino and dimethylamino groups further enhances its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(dimethylamino)propylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N,N-Dimethylpropane-1,3-diamine
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Uniqueness

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups and the presence of the pyrazole ring

Properties

Molecular Formula

C10H19N5O

Molecular Weight

225.29 g/mol

IUPAC Name

4-amino-N-[3-(dimethylamino)propyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H19N5O/c1-14(2)6-4-5-12-10(16)9-8(11)7-15(3)13-9/h7H,4-6,11H2,1-3H3,(H,12,16)

InChI Key

XNQZHSKMHGVADJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCCN(C)C)N

Origin of Product

United States

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